molecular formula C7H5FINO B1404400 2-Fluoro-6-iodobenzamide CAS No. 676445-27-5

2-Fluoro-6-iodobenzamide

Cat. No. B1404400
CAS RN: 676445-27-5
M. Wt: 265.02 g/mol
InChI Key: UYNQRXGMTNELSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-iodobenzamide is a chemical compound with the molecular formula C7H5FINO . It has a molecular weight of 265.021 and is used for research purposes .


Synthesis Analysis

The synthesis of 2-Fluoro-6-iodobenzamide involves several steps. The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighboring-group participation mechanism .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodobenzamide consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Drug Design and Development

2-Fluoro-6-iodobenzamide: is a valuable compound in medicinal chemistry for the design and development of new drugs. Its unique structure allows for the creation of bioactive compounds that can interact with various biological targets. For instance, the incorporation of fluorine atoms in pharmaceuticals can enhance their metabolic stability, bioavailability, and binding affinity .

Safety and Hazards

While specific safety data for 2-Fluoro-6-iodobenzamide is not available, it’s important to handle all chemical compounds with care. The compound should be used for research purposes only .

properties

IUPAC Name

2-fluoro-6-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNQRXGMTNELSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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